![molecular formula C24H45NO B13955063 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone CAS No. 63913-39-3](/img/structure/B13955063.png)
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone is a synthetic organic compound with the molecular formula C24H45NO It is characterized by a pyrrolidinone ring attached to a long alkyl chain with multiple methyl groups and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone typically involves the following steps:
Formation of the Alkyl Chain: The long alkyl chain with multiple methyl groups is synthesized through a series of alkylation and methylation reactions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction, often involving a cyclohexanone derivative.
Pyrrolidinone Ring Formation: The final step involves the formation of the pyrrolidinone ring through a condensation reaction between an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or pain perception.
Comparison with Similar Compounds
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrrolidinone derivatives with different alkyl chains or substituents.
Uniqueness: The presence of the long alkyl chain with multiple methyl groups and a cyclohexyl group distinguishes it from other pyrrolidinone derivatives, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
63913-39-3 |
|---|---|
Molecular Formula |
C24H45NO |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
1-[3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H45NO/c1-19(13-14-22-21(3)11-7-16-24(22,4)5)9-6-10-20(2)15-18-25-17-8-12-23(25)26/h19-22H,6-18H2,1-5H3 |
InChI Key |
HDYUJCALVSEMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1CCC(C)CCCC(C)CCN2CCCC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


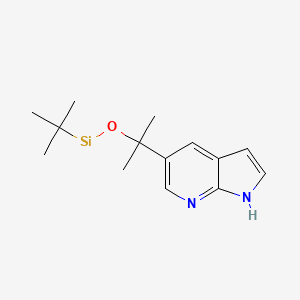

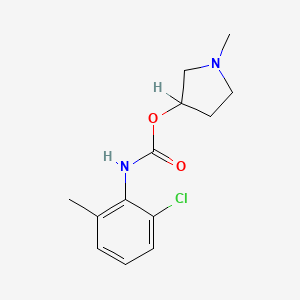
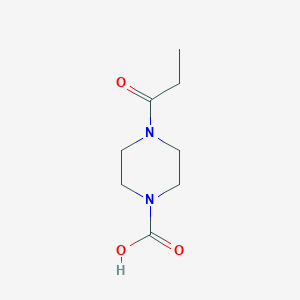
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
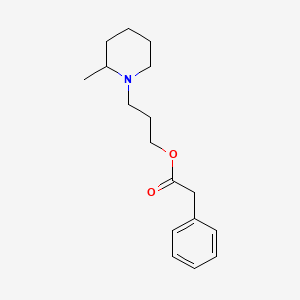
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)
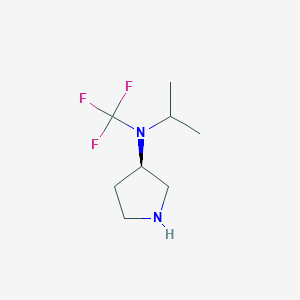
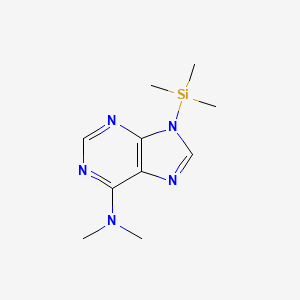
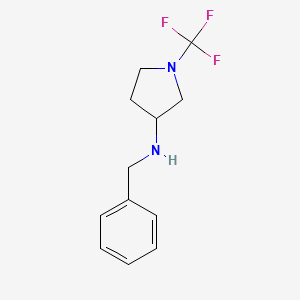
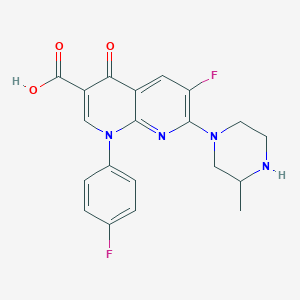

![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
